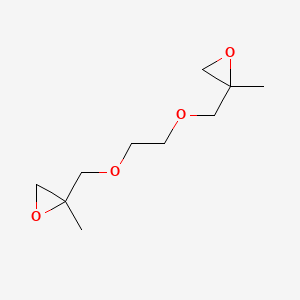

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether

Description

Properties

Key on ui mechanism of action |

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids. |

|---|---|

CAS No. |

3775-85-7 |

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-methyl-2-[2-[(2-methyloxiran-2-yl)methoxy]ethoxymethyl]oxirane |

InChI |

InChI=1S/C10H18O4/c1-9(7-13-9)5-11-3-4-12-6-10(2)8-14-10/h3-8H2,1-2H3 |

InChI Key |

BMSUMUHITJFMQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)COCCOCC2(CO2)C |

boiling_point |

387.7 °F at 760 mmHg (NTP, 1992) 197.3 °C 197.00 to 198.00 °C. @ 760.00 mm Hg 197Â °C 388 °F |

Color/Form |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. |

density |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink 1.1135 g/cu cm AT 20 °C Bulk density: 9.31 lb/gal (15/15C) Relative density (water = 1): 1.1 1.11 |

flash_point |

232 °F (NTP, 1992) 232 °F 232 °F (111 °C) (closed cup) 111.11Â °C c.c., 115Â °C o.c. |

melting_point |

9 °F (NTP, 1992) PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C -12.69 °C 4 - 10 °C -13Â °C 9 °F |

physical_description |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Liquid; Water or Solvent Wet Solid PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH] Liquid ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. Clear, colorless, syrupy, odorless liquid. Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze. |

Related CAS |

25322-68-3 |

solubility |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992) PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils. Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils Miscible with water Solubility in water: miscible Miscible |

vapor_density |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.1 (Air = 1) Relative vapor density (air = 1): 2.1 2.14 |

vapor_pressure |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992) 0.05 [mmHg] 0.092 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 20Â °C: 6.5 0.06 mmHg |

Origin of Product |

United States |

Preparation Methods

Chlorohydrin Intermediate Formation

Ethylene glycol reacts with excess epichlorohydrin in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), at 65–70°C. The molar ratio of epichlorohydrin to ethylene glycol is critical; a 2:1 stoichiometry ensures both hydroxyl groups of ethylene glycol are functionalized. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic carbon of epichlorohydrin, displacing chloride and forming a chlorohydrin ether.

Dehydrochlorination with Alkaline Agents

The chlorohydrin intermediate undergoes dehydrochlorination using sodium hydroxide (NaOH) or sodium aluminate. This step is performed at 50–125°C, with a 10% stoichiometric excess of base to ensure complete epoxide ring closure. The reaction mechanism involves intramolecular nucleophilic attack by the alkoxide ion, eliminating HCl and forming the epoxide group. Post-reaction purification includes filtration to remove NaCl byproducts and vacuum distillation to isolate the product.

Table 1: Key Parameters for Epichlorohydrin-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Epichlorohydrin:Ethylene Glycol) | 2.2:1 | Prevents oligomerization |

| Temperature (Chlorohydrin Step) | 65–70°C | Maximizes substitution efficiency |

| Base (Dehydrochlorination) | NaOH (10% excess) | Ensures >95% epoxidation |

| Reaction Time | 2–4 hours | Balances kinetics vs. side reactions |

Catalytic Epoxidation of Allyl Ether Precursors

Alternative routes utilize epoxidation of pre-formed allyl ethers. Ethylene glycol bis(2-methylallyl) ether is treated with a peracid, such as meta-chloroperbenzoic acid (mCPBA), in dichloromethane at 0–5°C. This method avoids chloride byproducts but requires stringent temperature control to prevent epoxide ring-opening.

Reaction Mechanism and Selectivity

The electrophilic oxygen of mCPBA adds to the less substituted carbon of the allyl double bond, forming a cyclic oxonium ion. Subsequent deprotonation yields the epoxide with >90% regioselectivity. Catalytic amounts of buffering agents (e.g., sodium bicarbonate) maintain pH 7–8, minimizing acid-catalyzed side reactions.

Limitations and Scalability Challenges

While peracid epoxidation achieves high purity, it faces scalability issues due to the cost of mCPBA and explosion risks associated with peracid storage. Industrial adoption remains limited compared to epichlorohydrin routes.

Alternative Methods: Transetherification and Enzymatic Approaches

Transetherification with Epoxide Donors

Glycidyl ethers can transfer epoxide groups to ethylene glycol derivatives under acidic catalysis. For example, reacting ethylene glycol with bis(2,3-epoxypropyl) ether in the presence of Amberlyst®-15 resin (20 wt%) at 80°C facilitates transetherification. This method produces water as the sole byproduct but requires careful removal to drive equilibrium toward the product.

Enzymatic Epoxidation

Emerging research explores lipase-catalyzed epoxidation using hydrogen peroxide as an oxidant. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates 65% conversion of ethylene glycol bis(2-methylpropenyl) ether at 40°C. While environmentally benign, enzymatic methods currently lack the efficiency needed for industrial-scale production.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in epichlorohydrin-based synthesis by stabilizing transition states. However, DMF complicates purification due to high boiling points (153°C). Recent patents suggest using methyl isobutyl ketone (MIBK), which improves phase separation during aqueous workups.

Catalyst Innovations

Boron trifluoride-diethyl etherate (BF₃·Et₂O) remains the standard Lewis acid catalyst, but scandium(III) triflate shows promise in reducing side reactions. Scandium catalysts achieve 92% yield at 0.5 mol% loading, compared to 85% with BF₃ under identical conditions.

Table 2: Catalyst Performance Comparison

| Catalyst | Loading (mol%) | Yield (%) | Epoxide Equivalency |

|---|---|---|---|

| BF₃·Et₂O | 1.0 | 85 | 1.89 |

| Sc(OTf)₃ | 0.5 | 92 | 1.95 |

| FeCl₃ | 2.0 | 78 | 1.72 |

Characterization and Quality Control

Epoxide Value Determination

The epoxide value (EV) of this compound is determined via titration with hydrogen bromide in acetic acid. Commercial batches exhibit EVs of 0.671–0.700 eq/100 g, correlating with >98% purity.

Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) reveals an exothermic curing peak at 120–140°C when reacted with amine hardeners, confirming reactivity typical of bifunctional epoxides.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce batch variability. A patented system uses a tubular reactor with static mixers, achieving 98% conversion at residence times of 30 minutes. Downstream processing integrates wiped-film evaporation to isolate the product with <0.1% residual epichlorohydrin .

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: The epoxy groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Polymerization: The compound can be used as a monomer in the polymerization process to form epoxy resins.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

Catalysts: Lewis acids or bases are often used as catalysts to facilitate the ring-opening reactions.

Major Products Formed

Scientific Research Applications

Chemical and Material Science Applications

Reactive Diluent in Epoxy Resins

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether serves as a reactive diluent in the formulation of epoxy resins. Its epoxy groups facilitate cross-linking during polymerization, enhancing the mechanical properties and chemical resistance of the final material. This application is crucial in industries requiring durable coatings and adhesives.

Table 1: Properties of Epoxy Resins with this compound

| Property | Value |

|---|---|

| Viscosity | 125-175 poises at 25°C |

| Epoxy Value | 0.50 equivalent/100g |

| Mechanical Strength | Enhanced |

| Chemical Resistance | High |

Biomedical Applications

Biocompatible Materials

In biomedical research, this compound is utilized to create biocompatible materials for drug delivery systems and tissue engineering scaffolds. Its ability to form stable networks makes it suitable for applications where interaction with biological tissues is required.

Case Study: Tissue Engineering Scaffolds

A study demonstrated that scaffolds made from this compound exhibited favorable properties such as biocompatibility and mechanical strength, essential for supporting cell growth and tissue regeneration . The scaffolds were tested in vitro and showed promising results in promoting cell adhesion and proliferation.

Industrial Applications

Coatings, Adhesives, and Sealants

The compound is widely used in producing high-performance coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation. Its application extends to automotive, aerospace, and construction industries where durability is paramount.

Table 2: Industrial Uses of this compound

| Industry | Application Type | Benefits |

|---|---|---|

| Automotive | Coatings | High durability and weather resistance |

| Aerospace | Adhesives | Lightweight with strong bonding capabilities |

| Construction | Sealants | Waterproofing and chemical resistance |

Safety and Toxicity Considerations

While this compound has numerous applications, it is essential to consider its toxicity profile. Research indicates that it may cause skin irritation upon contact and has moderate toxicity when ingested . Therefore, safety protocols must be adhered to during handling.

Mechanism of Action

The mechanism of action of ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether with structurally or functionally related epoxy and ether compounds.

Bis(2-Chloroethyl) Ether (BCEE)

Molecular Formula : C₄H₈Cl₂O

CAS : 111-44-4

Key Features :

- Contains two chlorine atoms and an ether linkage.

- Lacks epoxy functionality; instead, it is a chlorinated ether.

- Primarily used as a solvent or intermediate in chemical synthesis.

Comparison: Unlike the target compound, BCEE is non-epoxidized and highly toxic, limiting its applications in polymer chemistry.

Bis(2-Methoxyethyl) Ether

Molecular Formula : C₆H₁₄O₃

CAS : 111-96-6

Key Features :

- Contains two methoxy-ethyl ether groups.

- Used as a solvent or plasticizer.

Comparison: This compound lacks epoxy groups entirely, making it unsuitable for crosslinking applications. Its primary role is as a solvent rather than a reactive monomer.

Diglycidyl Ether (DGE)

Molecular Formula : C₆H₁₀O₃

CAS : 2238-07-5

Key Features :

- A diepoxy compound with glycidyl (2,3-epoxypropyl) groups.

- Used in epoxy resins, adhesives, and coatings.

- Synonyms include bis(2,3-epoxypropyl) ether .

Comparison : While DGE shares the diepoxy structure, it lacks methyl substituents on the oxirane rings. This results in higher reactivity and lower thermal stability compared to the methylated target compound .

Ethylene Glycol Diglycidyl Ether

Molecular Formula: C₈H₁₄O₄ CAS: 2238-07-5 (shared with DGE due to synonym overlap) Key Features:

- Structurally similar to the target compound but with glycidyl (non-methylated) epoxy groups.

- Used in epoxy-based composites and sealants .

Comparison : The absence of methyl groups in this compound increases its reactivity with amines and thiols but reduces steric stability, making it less suitable for high-temperature applications compared to the methyl-substituted target compound .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | CAS | Epoxy Groups | Methyl Substitution | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₈O₄ | 3775-85-7 | 2 | Yes | Crosslinking agents, coatings |

| Bis(2-chloroethyl) ether (BCEE) | C₄H₈Cl₂O | 111-44-4 | 0 | No | Solvent, chemical intermediate |

| Bis(2-methoxyethyl) ether | C₆H₁₄O₃ | 111-96-6 | 0 | No | Solvent, plasticizer |

| Diglycidyl ether (DGE) | C₆H₁₀O₃ | 2238-07-5 | 2 | No | Epoxy resins, adhesives |

| Ethylene glycol diglycidyl ether | C₈H₁₄O₄ | 2238-07-5 | 2 | No | Composites, sealants |

Table 2: Reactivity and Stability

| Compound | Reactivity with Amines | Thermal Stability | Hydrolysis Resistance |

|---|---|---|---|

| This compound | Moderate | High | High |

| Diglycidyl ether (DGE) | High | Moderate | Low |

| Ethylene glycol diglycidyl ether | High | Moderate | Low |

Biological Activity

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether, with the CAS number 3775-85-7, is a chemical compound notable for its dual epoxy functionality, which contributes to its diverse applications in industrial and research settings. This article explores its biological activity, including toxicity profiles, potential health effects, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 202.25 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents

Toxicity and Safety Profile

Research indicates that this compound exhibits moderate toxicity. Key findings include:

- Skin Contact : Moderately toxic upon contact, causing irritation.

- Ingestion : Mildly toxic when ingested.

- Irritation : Acts as a skin irritant, necessitating proper handling protocols to minimize exposure risks .

Table 1: Toxicity Overview

| Route of Exposure | Toxicity Level | Effects |

|---|---|---|

| Skin Contact | Moderate | Irritation, potential sensitization |

| Ingestion | Mild | Gastrointestinal discomfort |

| Inhalation | Insufficient data | Potential respiratory irritation |

Biological Activity

The compound's biological activity is primarily linked to its reactivity due to the presence of epoxy groups. These groups can participate in various chemical reactions, influencing biological systems in several ways:

Case Study 1: Skin Irritation Assessment

A study conducted using the mouse skin bioassay demonstrated that exposure to this compound resulted in significant skin irritation compared to control groups. This finding underscores the importance of protective measures for workers handling this compound in industrial settings .

Case Study 2: Cytotoxicity in Cell Lines

In vitro studies evaluating the cytotoxic effects of the compound on various human cell lines indicated a dose-dependent relationship between exposure levels and cell viability. Higher concentrations resulted in increased cell death rates, suggesting that safety thresholds must be established for occupational exposure .

Q & A

Q. What are the recommended methods for synthesizing and characterizing ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether in laboratory settings?

- Methodological Answer: Synthesis typically involves epoxidation of precursor glycol ethers using oxidizing agents like peracids. Characterization requires a combination of nuclear magnetic resonance (NMR) to confirm epoxy ring formation (e.g., δ 3.0–4.5 ppm for epoxy protons) and Fourier-transform infrared spectroscopy (FTIR) to identify ether (C-O-C) and epoxy (C-O-C) stretching vibrations (~910–950 cm⁻¹). Mass spectrometry (MS) can validate molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability during curing reactions .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer: Due to its H301 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation) classifications, researchers must use nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation of vapors. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and using activated charcoal for accidental ingestion. Store in airtight containers away from oxidizers and amines to prevent unintended crosslinking .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for epoxy ring-opening reactions involving this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or incomplete modeling of steric hindrance. Validate computational models (e.g., density functional theory, DFT) by comparing predicted activation energies with experimental kinetic data from calorimetry. Use deuterated solvents in NMR to track proton exchange during reactions, and correlate findings with theoretical intermediates. Adjust computational parameters (e.g., solvation models) to better align with empirical observations .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) separates unreacted precursors and byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities like residual epichlorohydrin. For non-volatile contaminants, use gel permeation chromatography (GPC) to detect oligomers. Calibrate instruments with certified reference standards to ensure accuracy .

Q. How should researchers design experiments to study the crosslinking efficiency of this compound in polymer networks?

- Methodological Answer: Employ a factorial design varying curing agents (e.g., amines vs. anhydrides), stoichiometric ratios, and curing temperatures. Monitor crosslinking via rheometry (gelation time) and dynamic mechanical analysis (DMA) for glass transition temperature (Tg) shifts. Post-cure, use solvent swelling tests to calculate crosslink density (Flory-Rehner equation) and compare with theoretical values from stoichiometry .

Q. What strategies mitigate batch-to-batch variability in epoxy resin formulations using this compound?

- Methodological Answer: Standardize synthesis conditions (e.g., reaction time, temperature) and implement quality control checks via FTIR and titration (epoxy equivalent weight, EEW). Use statistical process control (SPC) charts to track critical parameters like viscosity and epoxy content. Adjust formulations with reactive diluents (e.g., glycidyl ethers) to compensate for minor variability .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting toxicity data for this compound across studies?

- Methodological Answer: Conduct a systematic review using databases like PubMed and Web of Science (search strings: CAS number, synonyms). Normalize toxicity endpoints (e.g., LD50, EC50) by test organism, exposure route, and purity. Perform meta-regression to identify confounding variables (e.g., solvent carriers in in vitro assays). Cross-reference with structural analogs (e.g., diglycidyl ethers) to infer mechanisms .

Q. What computational tools predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer: Molecular dynamics (MD) simulations model interactions between epoxy groups and catalysts (e.g., Lewis acids). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess transition states in ring-opening reactions. Validate predictions using kinetic data from real-time infrared (RTIR) spectroscopy. Open-source tools like Avogadro and ORCA facilitate accessible modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.